An In-depth Technical Guide to 2-Methyl-2'-morpholinomethyl benzophenone (CAS No. 898749-87-6)
An In-depth Technical Guide to 2-Methyl-2'-morpholinomethyl benzophenone (CAS No. 898749-87-6)
For Researchers, Scientists, and Drug Development Professionals
Foreword
The benzophenone scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. Its unique diarylketone framework offers a versatile platform for structural modification, leading to a diverse array of pharmacological activities. The incorporation of a morpholine moiety, a common heterocycle in drug design, often enhances pharmacokinetic properties and introduces new biological functions. This technical guide provides a comprehensive overview of a specific derivative, 2-Methyl-2'-morpholinomethyl benzophenone, a compound of interest for researchers in synthetic and medicinal chemistry. This document will delve into its chemical identity, synthesis, and potential applications, underpinned by a rigorous scientific framework.
Chemical Identity and Physicochemical Properties
Chemical Name: (2-methylphenyl)[2-(morpholin-4-ylmethyl)phenyl]methanone
Molecular Formula: C₁₉H₂₁NO₂[1][2]
Molecular Weight: 295.38 g/mol
The structure of 2-Methyl-2'-morpholinomethyl benzophenone features a benzophenone core with a methyl group on one phenyl ring and a morpholinomethyl substituent on the other. This substitution pattern is crucial for its chemical and biological characteristics.
Diagram of the Molecular Structure of 2-Methyl-2'-morpholinomethyl benzophenone:
Caption: Molecular structure of 2-Methyl-2'-morpholinomethyl benzophenone.
Table 1: Physicochemical Properties of 2-Methyl-2'-morpholinomethyl benzophenone
| Property | Value | Source |
| CAS Number | 898749-87-6 | [1][2] |
| Molecular Formula | C₁₉H₂₁NO₂ | [1][2] |
| Molecular Weight | 295.38 g/mol | Calculated |
| Appearance | Off-white solid |
Synthesis Strategies
The synthesis of 2-Methyl-2'-morpholinomethyl benzophenone can be approached through several established synthetic methodologies. The key challenge lies in the selective functionalization of the benzophenone core. Two plausible synthetic routes are outlined below, based on fundamental organic reactions.
Route 1: Grignard Reaction followed by Mannich Reaction
This strategy involves the initial formation of the benzophenone skeleton using a Grignard reaction, followed by the introduction of the morpholinomethyl group via a Mannich reaction. The causality behind this choice is the reliability of the Grignard reaction for C-C bond formation and the efficiency of the Mannich reaction for aminomethylation.
Workflow Diagram for Route 1:
Caption: Grignard reaction followed by Mannich reaction for synthesis.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 2-Amino-2'-methylbenzophenone
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Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.1 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 2-bromotoluene (1.0 eq) in anhydrous diethyl ether to the magnesium turnings with stirring. Maintain a gentle reflux until the magnesium is consumed.
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Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 2-bromobenzonitrile (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
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Hydrolysis and Reduction: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting nitrile can be reduced to the corresponding amine using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) followed by acidic workup.
Step 2: Synthesis of 2-Methyl-2'-morpholinomethyl benzophenone (Mannich Reaction)
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Reaction Setup: In a round-bottom flask, dissolve 2-amino-2'-methylbenzophenone (1.0 eq) in ethanol. Add morpholine (1.2 eq) and a 37% aqueous solution of formaldehyde (1.5 eq).
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Reaction Conditions: Acidify the mixture with a catalytic amount of hydrochloric acid. Reflux the reaction mixture for 6-8 hours.
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Work-up and Purification: Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Friedel-Crafts Acylation followed by Nucleophilic Substitution
An alternative approach involves the Friedel-Crafts acylation to construct the benzophenone core, followed by the introduction of the morpholine moiety through a nucleophilic substitution reaction. This route is advantageous if the starting materials are readily available and avoids the use of organometallic reagents.
Workflow Diagram for Route 2:
Caption: Friedel-Crafts acylation followed by nucleophilic substitution.
Potential Applications and Mechanism of Action
While specific biological data for 2-Methyl-2'-morpholinomethyl benzophenone is not extensively reported in the public domain, the benzophenone and morpholine scaffolds are associated with a wide range of pharmacological activities.
Benzophenone derivatives are known to exhibit activities such as:
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Anticancer: Many benzophenone analogs have shown cytotoxic effects against various cancer cell lines.
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Antimicrobial: The benzophenone core is found in compounds with antibacterial and antifungal properties.
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Anti-inflammatory: Certain derivatives have demonstrated anti-inflammatory effects.
The morpholine ring is often incorporated into drug candidates to:
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Improve Solubility and Bioavailability: The polar nature of the morpholine ring can enhance the aqueous solubility of a molecule.
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Modulate Biological Activity: The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, influencing interactions with biological targets.
Hypothesized Mechanism of Action:
Given the structural features, 2-Methyl-2'-morpholinomethyl benzophenone could potentially act as an inhibitor of various enzymes or receptors. The planar benzophenone core might intercalate into DNA or bind to the active sites of proteins, while the morpholine moiety could form crucial interactions with the target. Further experimental validation, such as in vitro and in vivo assays, is necessary to elucidate its specific mechanism of action.
Signaling Pathway Diagram (Hypothetical Target):
Caption: A hypothetical signaling pathway potentially inhibited by the compound.
Conclusion and Future Directions
2-Methyl-2'-morpholinomethyl benzophenone represents a synthetically accessible molecule with potential for further investigation in drug discovery. Its structural similarity to other biologically active benzophenone and morpholine derivatives suggests that it may possess interesting pharmacological properties. Future research should focus on:
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Optimized Synthesis: Developing a high-yielding and scalable synthesis protocol.
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Physicochemical Characterization: Thoroughly determining its physical and chemical properties.
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Biological Screening: Evaluating its activity in a broad range of biological assays to identify potential therapeutic applications.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to understand the relationship between its structure and biological activity.
This in-depth guide serves as a foundational resource for researchers interested in exploring the chemistry and potential applications of 2-Methyl-2'-morpholinomethyl benzophenone.


